molecular formula C14H14ClN5O5S B15345661 3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- CAS No. 62308-14-9

3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)-

Cat. No.: B15345661
CAS No.: 62308-14-9
M. Wt: 399.8 g/mol
InChI Key: FNRBXWCMRXIJBE-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- is a useful research compound. Its molecular formula is C14H14ClN5O5S and its molecular weight is 399.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- is a member of the pyrazolone family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of pyrazolone derivatives typically involves the reaction of hydrazine with carbonyl compounds. For this specific compound, a multi-step synthesis involving the introduction of the 2-chloro-4-nitrophenyl azo group and the tetrahydro-1,1-dioxido-3-thienyl moiety is essential. The synthetic route may include:

  • Formation of the Pyrazolone Core : The initial step involves creating the pyrazolone structure through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Azo Coupling : The introduction of the azo group can be achieved by coupling diazonium salts with the pyrazolone intermediate.
  • Functionalization : Further modifications to introduce the tetrahydrothienyl group and other substituents.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of various pyrazolone derivatives. For instance, a study demonstrated that certain synthesized pyrazolones exhibited significant antioxidant activity in vitro, comparable to standard antioxidants like ascorbic acid . The presence of hydroxyl groups in some derivatives was found to enhance their antioxidant capacity.

Antimicrobial Activity

Pyrazolone derivatives have been extensively evaluated for their antimicrobial properties. Research indicates that compounds within this class can exhibit potent activity against both bacterial and fungal strains. Specific derivatives have shown effectiveness against pathogens such as E. coli and Aspergillus niger, suggesting their potential use in treating infectious diseases .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory capabilities of pyrazolone derivatives are well-documented. Some compounds have demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) in various animal models . For example, one study reported that certain derivatives significantly reduced carrageenan-induced edema in mice, indicating their potential as analgesics .

Anticancer Properties

Emerging research suggests that some pyrazolone derivatives may possess anticancer properties. Compounds have been tested for their ability to inhibit tumor cell proliferation in vitro, with some showing promising results against specific cancer cell lines . Further studies are needed to elucidate their mechanisms of action and therapeutic potential.

Case Study 1: Aromatase Inhibition

A study focused on a series of pyrazolone derivatives revealed that certain compounds exhibited strong aromatase inhibition, a crucial target in breast cancer therapy. The most active compound showed an IC50 value of 0.0023 μM, outperforming standard treatments like letrozole . This finding highlights the potential for developing new anticancer agents from pyrazolone scaffolds.

Case Study 2: Antimicrobial Evaluation

In another investigation, a range of newly synthesized pyrazolone derivatives was screened for antimicrobial activity against various bacterial and fungal strains. Compounds demonstrated significant inhibition rates compared to standard antibiotics, suggesting their utility in addressing antibiotic resistance issues .

Summary Table of Biological Activities

Biological ActivityObservations
Antioxidant Significant activity comparable to ascorbic acid; enhanced by hydroxyl substituents .
Antimicrobial Potent against E. coli and Aspergillus niger; effective against multiple pathogens .
Anti-inflammatory Comparable efficacy to NSAIDs; effective in reducing edema in animal models .
Anticancer Inhibitory effects on tumor cell proliferation; further studies needed for mechanism elucidation .

Properties

CAS No.

62308-14-9

Molecular Formula

C14H14ClN5O5S

Molecular Weight

399.8 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C14H14ClN5O5S/c1-8-13(14(21)19(18-8)10-4-5-26(24,25)7-10)17-16-12-3-2-9(20(22)23)6-11(12)15/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

FNRBXWCMRXIJBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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